molecular formula C21H24F3NO B3055339 Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]- CAS No. 640290-20-6

Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-

Cat. No.: B3055339
CAS No.: 640290-20-6
M. Wt: 363.4 g/mol
InChI Key: COVZHCDOUMLCLS-UHFFFAOYSA-N
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Description

Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]- is a substituted benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the benzamide ring and a bulky 1,3,3-trimethylbutyl substituent on the N-linked phenyl group. The trifluoromethyl group is electron-withdrawing, influencing the compound’s electronic properties and reactivity, while the branched alkyl chain enhances lipophilicity and steric bulk. Such structural features are critical in applications ranging from agrochemicals to pharmaceuticals, where solubility, stability, and target interaction are paramount.

Properties

IUPAC Name

N-[2-(4,4-dimethylpentan-2-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3NO/c1-14(13-20(2,3)4)15-9-6-8-12-18(15)25-19(26)16-10-5-7-11-17(16)21(22,23)24/h5-12,14H,13H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVZHCDOUMLCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477709
Record name Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640290-20-6
Record name Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Alkylation

Reacting aniline with 1,3,3-trimethylbutyl chloride in the presence of aluminum trichloride generates the substituted aniline. However, this method suffers from poor regioselectivity (<50% para substitution) and requires rigorous purification.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of aniline with 1,3,3-trimethylbutyl bromide using Xantphos as a ligand enables direct installation of the alkyl group. This method, though underutilized in the reviewed patents, offers superior regiocontrol (85% yield).

Amide Bond Formation

The final step couples 2-trifluoromethylbenzoyl chloride with 2-(1,3,3-trimethylbutyl)aniline. Patent CN103288667A demonstrates high-yielding amidation in aqueous conditions:

  • Reagents : 2-Trifluoromethylbenzoyl chloride (1.1 equiv), 2-(1,3,3-trimethylbutyl)aniline (1.0 equiv), sodium hydroxide (1.5 equiv), water.
  • Conditions : Ice-cooled stirring (<10°C) during acyl chloride addition, followed by 3 hours at room temperature.
  • Yield : 98.5% after vacuum drying.

The aqueous environment minimizes side reactions (e.g., Schotten-Baumann conditions), while the insolubility of the product simplifies isolation.

Optimization Challenges and Solutions

Steric Hindrance Mitigation

The bulky 1,3,3-trimethylbutyl group slows reaction kinetics. Increasing reaction temperature to 50°C and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves amidation rates without compromising yield.

Purity Enhancement

Crystallization from ethanol/water (3:1 v/v) removes residual starting materials, elevating purity from 97% to >99.5%.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Purity (%) Key Advantage
Aqueous Amidation Benzoyl chloride, substituted aniline 98.5 99.5 Solvent-free, simple workup
Hydrogenation-Dechlorination 2,3-Dichlorotrifluorotoluene 67 97.3 Avoids toxic reagents
Buchwald-Hartwig Aniline, alkyl bromide 85 95 Regioselective alkylation

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development
Benzamide derivatives have been extensively studied for their potential as pharmaceutical agents. The trifluoromethyl group enhances the lipophilicity of the compound, which can improve its bioavailability and efficacy in drug formulations. Research has shown that compounds with similar structures exhibit activity against various diseases, including cancer and bacterial infections .

2. Agricultural Chemistry
The compound has been investigated for its fungicidal properties. According to patent literature, benzamide derivatives can be used in synergistic compositions to combat phytopathogenic fungi effectively. This application is particularly relevant in crop protection, where reducing chemical usage while maintaining efficacy is crucial for sustainable agriculture .

3. Material Science
In material science, benzamide derivatives are studied for their role in producing advanced materials with specific thermal and mechanical properties. The incorporation of trifluoromethyl groups can significantly alter the physical characteristics of polymers and coatings, making them more resistant to solvents and thermal degradation .

Case Studies

StudyApplicationFindings
Study on Anticancer Activity PharmaceuticalA derivative similar to Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl] showed promising results in inhibiting tumor growth in vitro by targeting specific cellular pathways involved in cancer proliferation .
Fungicidal Efficacy AgricultureResearch demonstrated that a formulation containing this benzamide derivative effectively reduced fungal infections in crops by over 50%, compared to untreated controls .
Polymer Development Material ScienceThe addition of this compound into polymer matrices resulted in enhanced thermal stability and chemical resistance, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the bulky trimethylbutylphenyl group can influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Properties/Applications References
Target Compound 2-CF₃, N-[2-(1,3,3-trimethylbutyl)phenyl] Not explicitly provided High lipophilicity, potential steric hindrance
2-Amino-N-[3-(CF₃)phenyl]benzamide 2-NH₂, 3-CF₃ C₁₄H₁₁F₃N₂O Hydrophilic-lipophilic balance; versatile reactivity due to -NH₂
Flutolanil (N-(3-isopropoxyphenyl)-2-CF₃-benzamide) 3-OCH(CH₃)₂, 2-CF₃ C₁₇H₁₆F₃NO₂ Fungicide; efficacy linked to trifluoromethyl and alkoxy groups
3-Fluoro-N-[2-(CF₃)phenyl]benzamide 3-F, 2-CF₃ C₁₄H₉F₄NO Crystalline stability; halogen-dependent packing
2-(Dimethylaminoethoxy)-N-[3-CF₃-phenyl]benzamide 2-OCH₂CH₂N(CH₃)₂, 3-CF₃ C₁₈H₂₀F₃N₂O₂ Enhanced solubility via polar side chain

Key Observations:

  • Electronic Effects: The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group present in all listed compounds.
  • Lipophilicity : The target compound’s 1,3,3-trimethylbutyl group significantly increases lipophilicity compared to smaller substituents (e.g., -NH₂ in or -F in ). This property may improve membrane permeability in biological systems but reduce aqueous solubility.
  • Steric Hindrance : The bulky alkyl chain in the target compound likely impedes molecular interactions, contrasting with flutolanil’s isopropoxy group, which balances bulk and flexibility for pesticidal activity .

Crystallographic and Physicochemical Properties

  • Crystal Packing : Halogenated analogs (e.g., 3-fluoro, 3-bromo derivatives) exhibit distinct packing motifs influenced by halogen size and polarity. The target compound’s bulky alkyl group may disrupt planar stacking, leading to amorphous solid states or altered melting points .
  • Solubility: Polar substituents (e.g., -NH₂ in or dimethylaminoethoxy in ) enhance aqueous solubility, whereas the target compound’s alkyl chain prioritizes lipid solubility.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of the specific compound Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl] , focusing on its synthesis, biological evaluation, and potential applications.

Chemical Structure and Properties

  • Molecular Formula: C21H24F3NO
  • Molecular Weight: 373.42 g/mol
  • IUPAC Name: Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-
  • InChIKey: DTXSID10477709

This compound features a trifluoromethyl group which is known to enhance biological activity by influencing the electronic properties of the molecule.

Synthesis

The synthesis of Benzamide derivatives typically involves the reaction of substituted benzoic acids with amines. For instance, the synthesis of related compounds has been documented using various methods including acylation reactions and coupling techniques .

Antimicrobial Properties

Research indicates that benzamide derivatives exhibit potential antimicrobial activity. A study on related compounds showed moderate inhibition against various microbial strains including resistant bacteria . The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition.

Anticancer Activity

Benzamide derivatives have also been studied for their anticancer properties. Compounds with a similar structure have demonstrated significant cytotoxic effects against cancer cell lines. For example, derivatives were tested against human lung cancer cell lines using MTS assays, revealing IC50 values in the low micromolar range . The presence of the trifluoromethyl group is believed to enhance the interaction with DNA or other cellular targets.

Case Studies

  • Antimicrobial Efficacy : A series of benzamide derivatives were screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The most potent inhibitors showed IC50 values lower than those of standard drugs like rivastigmine, indicating a promising avenue for developing new antimicrobial agents .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain benzamide derivatives could inhibit the proliferation of cancer cells significantly more than traditional chemotherapeutics. For instance, compounds showed IC50 values as low as 6.26 µM against specific lung cancer cell lines .

Data Table: Biological Activity Summary

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Benzamide Derivative AAntimicrobialStaphylococcus aureus27.04
Benzamide Derivative BAnticancerA549 Lung Cancer6.26
Benzamide Derivative CEnzyme InhibitionAChE38.4

Q & A

Q. What synthetic routes are recommended for synthesizing Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-?

Methodological Answer: A multi-step approach is typically employed, starting with the condensation of 2-(trifluoromethyl)benzoyl chloride and a substituted aniline precursor. For instance, analogous methods for m-diamide compounds involve sequential condensation, reduction (e.g., using NaBH₄), and alkylation to introduce the 1,3,3-trimethylbutyl group. Anhydrous conditions during acylation and catalysts like NaH (used in benzofuran syntheses) enhance reaction efficiency . Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity.

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer: ¹H/¹³C NMR and ¹⁹F NMR are essential for verifying the trifluoromethyl group (δ -60 to -70 ppm in ¹⁹F NMR) and alkyl chain integration. High-resolution mass spectrometry (HRMS) confirms molecular weight. Infrared spectroscopy (IR) identifies the amide C=O stretch (~1650-1700 cm⁻¹). Cross-referencing with pharmaceutical impurity standards (e.g., EP-grade benzoic acid derivatives) aids validation .

Q. What preliminary biological assays are suitable for evaluating its activity?

Methodological Answer: Enzyme inhibition assays targeting succinate dehydrogenase (SDH) or acetylcholinesterase (AChE) are relevant due to structural similarities to agrochemical benzamides (e.g., flutolanil, an SDH inhibitor). Cell viability assays (e.g., MTT in HepG2 or MCF-7 lines) assess cytotoxicity. Dose-response curves should include solvent controls (e.g., DMSO <0.1% v/v) to minimize interference .

Advanced Questions

Q. How can researchers optimize regioselectivity in the alkylation step during synthesis?

Methodological Answer: Regioselectivity is improved by using sterically hindered bases (e.g., LDA) and controlling temperature gradients. For example, maintaining temperatures below 40°C during alkylation minimizes side reactions. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity of alkyl halides. Reaction monitoring via TLC or HPLC ensures intermediate stability .

Q. What analytical strategies resolve challenges in quantifying trace impurities?

Methodological Answer: Reverse-phase HPLC with UV/Vis detection (210–254 nm) separates polar impurities. Employing mass-compatible mobile phases (0.1% formic acid in acetonitrile/water) enables LC-MS identification of degradation products. Calibration against pharmacopeial standards (e.g., EP impurity profiles) ensures accuracy. For non-polar impurities, GC-MS with a DB-5 column is recommended .

Q. How does the trifluoromethyl group influence pharmacokinetic properties?

Methodological Answer: The -CF₃ group increases lipophilicity (logP by ~0.5–1 unit), enhancing membrane permeability. Metabolic stability is improved due to fluorine’s electron-withdrawing effects, as shown in microsomal incubation assays (e.g., rat liver microsomes). Comparative studies with non-fluorinated analogs demonstrate extended plasma half-lives in rodent models .

Q. What strategies validate structure-activity relationships (SAR) for enzyme inhibition?

Methodological Answer: Generate analogs with systematic substitutions (e.g., varying alkyl chains or fluorination patterns). Enzymatic IC₅₀ determinations using recombinant SDH (e.g., from C. elegans) quantify inhibitory potency. Molecular docking simulations (AutoDock Vina) correlate substituent effects with binding affinity. Steric hindrance from the 1,3,3-trimethylbutyl group is critical for target engagement, as seen in agrochemical studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-
Reactant of Route 2
Reactant of Route 2
Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.